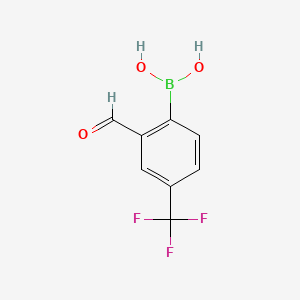

2-Formyl-4-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-formyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMALWAHKGBEGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681578 | |

| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-35-3 | |

| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-4-(trifluoromethyl)phenylboronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety, an aldehyde group, and an electron-wasting trifluoromethyl substituent, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols related to this important reagent.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BF₃O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 217.94 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 1217501-35-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| IUPAC Name | (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid | --INVALID-LINK--[2] |

| Appearance | White to off-white solid (expected) | Inferred from similar compounds |

| Purity | Typically ≥95% | --INVALID-LINK--[2] |

| SMILES | O=Cc1cc(C(F)(F)F)ccc1B(O)O | --INVALID-LINK--[2] |

Acidity (pKa): Direct experimental pKa data for this compound is not available. However, studies on the positional isomer, 5-trifluoromethyl-2-formylphenylboronic acid, have shown that the presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the boronic acid.[3][4] A similar acidifying effect is expected for the 4-trifluoromethyl isomer, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid. This enhanced acidity can influence its reactivity and binding characteristics in biological systems.

Key Applications in Research and Development

The unique structural features of this compound make it a highly valuable reagent in several areas of chemical research, particularly in the synthesis of novel pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[5] This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules. The trifluoromethyl group on the phenyl ring can enhance the metabolic stability and binding affinity of the resulting compounds, making this reagent particularly attractive for drug discovery programs.[5]

Synthesis of Heterocyclic Compounds

The aldehyde group provides a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines and other nitrogen-containing heterocycles. This dual reactivity allows for the construction of complex scaffolds, such as substituted imidazo[1,2-a]pyridines, which are a class of compounds with diverse pharmacological activities.

Medicinal Chemistry and Drug Discovery

Phenylboronic acids and their derivatives are known to exhibit a range of biological activities, including antimicrobial and enzyme-inhibitory properties.[3][4] The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues of proteases makes it a key pharmacophore in several approved drugs. The trifluoromethyl group can further modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Research on the positional isomer, 5-trifluoromethyl-2-formylphenylboronic acid, has demonstrated its potential as an antibacterial and antifungal agent.[3][4]

Signaling Pathways and Logical Relationships

The primary application of this compound in synthetic chemistry is its participation in the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction is a well-established pathway in organometallic chemistry.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes the synthesis of a biaryl compound from an aryl bromide and this compound.

Materials and Reagents:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable base

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Experimental Workflow:

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

-

Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

-

In a separate vial, weigh palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) and add them to the reaction flask under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a functionalizable aldehyde, and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for the construction of novel and complex molecules with potential applications in drug discovery and materials science. The reliable reactivity of this compound in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for further elaboration of the formyl group, ensures its continued importance in modern chemical research.

References

An In-depth Technical Guide on the Structure Elucidation of 2-Formyl-4-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4-(trifluoromethyl)phenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a formyl group for derivatization, and a trifluoromethyl group for modulating electronic and pharmacokinetic properties, makes it a valuable building block. This technical guide provides a comprehensive overview of its structural elucidation, physicochemical properties, a probable synthetic route, and its potential applications, particularly in the context of drug discovery.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₈H₆BF₃O₃.[1][2] The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 1, a formyl group [-CHO] at position 2, and a trifluoromethyl group [-CF₃] at position 4.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 5-Trifluoromethyl-2-formylphenylboronic acid (Isomer) |

| CAS Number | 1217501-35-3[1][2] | 1204580-94-8[3] |

| Molecular Formula | C₈H₆BF₃O₃[1][2] | C₈H₆BF₃O₃[3] |

| Molecular Weight | 217.94 g/mol [1][2] | 217.94 g/mol [3] |

| Purity | Typically ≥95% | ≥98% |

| Appearance | White to off-white solid | Crystalline solid[3] |

| pKa | Not experimentally determined | 5.67 ± 0.01[3] |

| Crystal System | Not experimentally determined | Triclinic[3] |

| Space Group | Not experimentally determined | P-1[3] |

Note: Due to the limited availability of experimental data for this compound, data for its isomer, 5-Trifluoromethyl-2-formylphenylboronic acid, is provided for comparative purposes.

Spectroscopic Data for Structural Elucidation

2.1. ¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the boronic acid protons. The aldehyde proton would appear as a singlet in the downfield region (around 10 ppm). The aromatic protons would exhibit a complex splitting pattern due to their coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The boronic acid protons would likely appear as a broad singlet.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the formyl group would be observed in the highly deshielded region (around 190 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons would have chemical shifts in the typical aromatic region (120-150 ppm), with the carbon attached to the boron atom showing a broader signal.

2.3. IR Spectroscopy (Predicted)

The infrared spectrum would be characterized by key absorption bands confirming the presence of the functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde would be expected around 1700 cm⁻¹. A broad O-H stretching band for the boronic acid hydroxyl groups would be present in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would likely appear as strong bands in the 1100-1300 cm⁻¹ region. The B-O stretching vibration is expected around 1350 cm⁻¹.

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the established synthesis of its isomer, 5-Trifluoromethyl-2-formylphenylboronic acid.[3] The general approach involves a halogen-metal exchange followed by borylation.

3.1. Proposed Synthetic Protocol

Starting Material: 2-Bromo-5-(trifluoromethyl)benzaldehyde (isomer of the required starting material for the target compound). A more appropriate starting material would be 2-bromo-4-(trifluoromethyl)benzaldehyde.

Step 1: Protection of the Aldehyde Group The formyl group is first protected to prevent its reaction with the organolithium reagent in the subsequent step. This can be achieved by converting it to a diethyl acetal.

-

To a solution of 2-bromo-4-(trifluoromethyl)benzaldehyde in anhydrous ethanol, add triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for several hours.

-

Neutralize the acid catalyst and remove the solvent under reduced pressure to obtain the protected aldehyde.

Step 2: Halogen-Metal Exchange and Borylation

-

Dissolve the protected aldehyde in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Add a solution of n-butyllithium in hexanes dropwise, maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a period to ensure complete halogen-metal exchange.

-

Add triisopropyl borate dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Deprotection and Isolation

-

Quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to acidic hydrolysis (e.g., with dilute HCl) to deprotect the aldehyde group.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

4.1. Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][5] The boronic acid moiety readily reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures. The trifluoromethyl group can enhance the reactivity and stability of the molecule, while the formyl group provides a handle for further synthetic transformations.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the aryl halide partner (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the crude product by column chromatography or recrystallization.

Workflow for a Generic Suzuki-Miyaura Coupling Reaction

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

4.2. Potential as a TNF-α Inhibitor Precursor

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in various autoimmune diseases.[6][7] Small molecules that can inhibit TNF-α activity are of great therapeutic interest. One strategy to inhibit TNF-α is to prevent the formation of its biologically active trimeric form.[6] Phenylboronic acids are known to interact with biological molecules, and trifluoromethyl-substituted aromatics are common motifs in bioactive compounds. While direct evidence is pending, it is plausible that derivatives of this compound could be designed to interact with the TNF-α monomer-monomer interface, thereby inhibiting trimerization and subsequent signaling.

Conceptual Signaling Pathway Inhibition

Caption: Conceptual inhibition of TNF-α trimerization by a boronic acid derivative.

Conclusion

This compound represents a highly functionalized and valuable building block for organic synthesis and drug discovery. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its structural properties and reactivity can be reliably inferred from closely related analogues. The synthetic and application protocols outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in their work. Further investigation into its biological activities, particularly as a precursor for kinase or cytokine inhibitors, is warranted and holds considerable promise.

References

- 1. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]

- 2. This compound 95% | CAS: 1217501-35-3 | AChemBlock [achemblock.com]

- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic acid (CAS: 1217501-35-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-4-(trifluoromethyl)phenylboronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid group, a reactive aldehyde (formyl) group, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and insights into its potential biological significance. The strategic placement of the functional groups allows for sequential and site-selective reactions, offering a powerful tool for the construction of novel pharmaceutical agents and functional materials.

Physicochemical Properties

Quantitative data for this compound has been compiled from various chemical suppliers and available literature. It is important to note that some physical properties, such as melting and boiling points, may vary slightly between suppliers due to differences in purity.

| Property | Value | Reference |

| CAS Number | 1217501-35-3 | [1][2][3] |

| Molecular Formula | C₈H₆BF₃O₃ | [1][3] |

| Molecular Weight | 217.94 g/mol | [1][3] |

| Purity | Typically ≥95% to ≥98% | [1][2] |

| Appearance | White to off-white solid/powder | |

| Storage Temperature | Recommended at -20°C for long-term stability | [3] |

Synthesis and Reactions

This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Synthesis Protocol

A general and robust method for the synthesis of substituted 2-formylphenylboronic acids involves a multi-step process starting from the corresponding bromo-benzaldehyde derivative. The following protocol is adapted from a documented synthesis of the closely related 5-trifluoromethyl-2-formylphenylboronic acid and is expected to be applicable.[4]

Step 1: Protection of the Aldehyde Group

The formyl group is first protected as a more stable acetal to prevent unwanted side reactions in the subsequent steps.

-

Reactants: 2-Bromo-5-(trifluoromethyl)benzaldehyde, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene (solvent).

-

Procedure:

-

A mixture of 2-bromo-5-(trifluoromethyl)benzaldehyde, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected bromo-acetal.

-

Step 2: Borylation

The boronic acid moiety is introduced via a lithium-halogen exchange followed by reaction with a borate ester.

-

Reactants: The protected bromo-acetal from Step 1, n-butyllithium (n-BuLi), triisopropyl borate, tetrahydrofuran (THF) (solvent).

-

Procedure:

-

The protected bromo-acetal is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred at -78 °C for a specified time to allow for the lithium-halogen exchange.

-

Triisopropyl borate is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the addition of a saturated ammonium chloride solution.

-

Step 3: Deprotection and Isolation

The protecting group is removed under acidic conditions to regenerate the formyl group and yield the final product.

-

Reactants: The crude boronic ester from Step 2, aqueous hydrochloric acid (HCl), diethyl ether.

-

Procedure:

-

The reaction mixture from Step 2 is acidified with aqueous HCl and stirred vigorously to hydrolyze both the borate ester and the acetal.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound.

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds, a cornerstone of modern organic synthesis.[5]

General Protocol:

-

Reactants: this compound (1.2 equivalents), aryl halide (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents), solvent (e.g., toluene, dioxane, DMF/water mixture).

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide, this compound, base, and solvent.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Significance and Applications

While direct studies on the biological activity of this compound are limited, the broader class of substituted phenylboronic acids and benzoxaboroles (their cyclic esters) has garnered significant attention in drug discovery.

Potential as Enzyme Inhibitors

Boronic acids are well-known for their ability to act as transition-state analog inhibitors of serine proteases.[6] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. The formyl and trifluoromethyl groups on the phenyl ring can be tailored to enhance binding affinity and selectivity for specific enzyme targets.

A study on the related 5-trifluoromethyl-2-formylphenylboronic acid demonstrated its potential as an antimicrobial agent by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[4] This suggests that this compound could also exhibit inhibitory activity against various enzymes, making it a valuable scaffold for the development of novel therapeutics.

Role in Drug Discovery

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry as it can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The formyl group serves as a versatile chemical handle for further derivatization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These features, combined with the proven utility of the boronic acid group, position this compound as a valuable building block in the design and synthesis of new therapeutic agents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, -20°C is recommended.[3]

-

In Case of Contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS: 1217501-35-3) is a highly functionalized building block with significant potential in organic synthesis and drug discovery. Its unique combination of a boronic acid, a formyl group, and a trifluoromethyl group on a phenyl scaffold provides a versatile platform for creating complex and biologically active molecules. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate its use in research and development, paving the way for new discoveries in medicinal chemistry and materials science. Further investigation into its specific biological targets and reaction optimization will undoubtedly expand its applications and solidify its role as a valuable tool for scientific innovation.

References

Synthesis of 2-Formyl-4-(trifluoromethyl)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Formyl-4-(trifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to aid researchers in their laboratory work.

Introduction

This compound is a bifunctional molecule containing both a reactive aldehyde group and a versatile boronic acid moiety. The presence of an electron-withdrawing trifluoromethyl group significantly influences its chemical properties and reactivity.[1][2] This compound and its derivatives are of interest in drug discovery, particularly in the development of enzyme inhibitors, due to the ability of the boronic acid to form reversible covalent bonds with biological targets.[3] The aldehyde functionality serves as a convenient handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.[1]

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-5-(trifluoromethyl)benzaldehyde. The overall reaction scheme is outlined below.

Scheme 1: Overall synthesis of this compound

Caption: Synthetic route to the target compound.

The synthesis involves:

-

Protection of the aldehyde group: The formyl group of the starting material is protected as a dimethyl acetal to prevent its reaction with the organolithium reagent in the subsequent step.

-

Lithiation and Borylation: The aryl bromide is converted to an aryllithium species via lithium-halogen exchange, which is then quenched with an electrophilic boron source (e.g., triethyl borate) to form the boronic ester. Subsequent acidic workup hydrolyzes the ester and the acetal to yield the final product.[1]

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are representative methods based on established literature procedures for similar transformations.

Step 1: Synthesis of 1-Bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene (Acetal Protection)

This procedure outlines the protection of the aldehyde group of 2-bromo-5-(trifluoromethyl)benzaldehyde as a dimethyl acetal.

Workflow for Acetal Protection

Caption: Workflow for the acetal protection step.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |

| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 | 253.02 | 10.0 g | 39.5 mmol |

| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL | - |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 0.38 g | 2.0 mmol |

| Saturated aqueous sodium bicarbonate | 144-55-8 | 84.01 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |

| Dichloromethane | 75-09-2 | 84.93 | As needed | - |

Procedure:

-

To a solution of 2-bromo-5-(trifluoromethyl)benzaldehyde (10.0 g, 39.5 mmol) in anhydrous methanol (100 mL), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.38 g, 2.0 mmol).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 1-bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene. The product can be used in the next step without further purification or can be purified by silica gel column chromatography if necessary.

Step 2: Synthesis of this compound (Lithiation and Borylation)

This procedure describes the conversion of the protected aldehyde to the target boronic acid.

Workflow for Lithiation and Borylation

Caption: Workflow for the lithiation and borylation step.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |

| 1-Bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene | - | 299.11 | 8.71 g | 29.1 mmol |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 12.8 mL | 32.1 mmol |

| Triethyl borate | 150-46-9 | 145.99 | 3.4 g | 34.0 mmol |

| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | 150 mL | - |

| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed | - |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

Procedure:

-

Dissolve 1-bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene (8.71 g, 29.1 mmol) in anhydrous THF (150 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 12.8 mL, 32.1 mmol) dropwise while maintaining the temperature below -70 °C. The solution may change color. Stir the mixture for 1 hour at -78 °C.

-

Add triethyl borate (3.4 g, 34.0 mmol) dropwise, again keeping the temperature below -70 °C. Stir the solution for another hour at this temperature.

-

Remove the cooling bath and allow the solution to warm to room temperature.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH 1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester and the acetal.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification

Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and tendency to form anhydrides (boroxines).[4] Common purification methods include:

-

Recrystallization: This is often the preferred method. A suitable solvent system (e.g., water, ethanol, or a mixture of ethyl acetate and hexane) should be determined experimentally.

-

Acid-Base Extraction: The crude boronic acid can be dissolved in an aqueous base (e.g., NaOH solution) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid, which is collected by filtration.[4]

-

Derivatization: The boronic acid can be converted to a more stable and easily purifiable derivative, such as a pinacol ester or a diethanolamine adduct, which can then be hydrolyzed back to the boronic acid.

Table of Reaction Parameters and Expected Yields (Illustrative)

| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Acetal Protection | 2-Bromo-5-(trifluoromethyl)benzaldehyde | Methanol, p-TsOH | Reflux (65) | 2-4 | >90 |

| 2. Lithiation & Borylation | 1-Bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene | n-BuLi, Triethyl borate | -78 to RT | 2-3 | 60-80 |

Note: Yields are illustrative and can vary based on reaction scale and experimental conditions.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of this compound. By following the outlined experimental protocols and considering the suggested purification methods, researchers can effectively prepare this valuable compound for their synthetic and medicinal chemistry applications. Careful control of reaction conditions, particularly temperature during the lithiation step, is crucial for achieving good yields and purity.

References

2-Formyl-4-(trifluoromethyl)phenylboronic acid molecular weight

An In-depth Technical Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic acid

This technical guide provides a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document outlines the compound's physicochemical properties, provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and includes a visual representation of the reaction workflow.

Physicochemical Properties

This compound is a substituted phenylboronic acid that serves as a key building block in the synthesis of complex organic molecules.[1][2] The presence of both a formyl and a trifluoromethyl group imparts unique reactivity to this compound.[1] The electron-withdrawing nature of these substituents significantly increases the Lewis acidity of the boronic acid moiety.[1]

Quantitative Data Summary

| Property | Value |

| Molecular Weight | 217.94 g/mol [3][4][5] |

| Molecular Formula | C₈H₆BF₃O₃[3][4][5] |

| CAS Number | 1217501-35-3[3][4] |

| Purity | Typically available at ≥95% or ≥98%[3][4][6] |

| Appearance | White to slightly yellow crystalline powder[2] |

| IUPAC Name | (2-formyl-4-(trifluoromethyl)phenyl)boronic acid[4] |

| SMILES | O=CC1=CC(C(F)(F)F)=CC=C1B(O)O[4] |

| InChI Key | XMALWAHKGBEGSV-UHFFFAOYSA-N[3] |

Applications in Organic Synthesis

Due to its bifunctional nature, possessing both a reactive aldehyde group and a boronic acid, this compound is highly valuable in the construction of complex molecular architectures, particularly in the pharmaceutical and material science sectors.[1][6] Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) to the flask.

-

Solvent Addition: Add the degassed solvent (5-10 mL) to the reaction mixture.

-

Reaction Execution: Stir the mixture at a temperature ranging from 80°C to 110°C. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Synthesis

This compound can be synthesized from the corresponding bromobenzaldehyde.[1] A typical synthetic route involves a two-step reaction: protection of the aldehyde group, followed by a lithium-halogen exchange and subsequent borylation with a trialkyl borate.[1]

Structural Considerations

In solution, particularly in solvents like DMSO and acetone, 2-formylphenylboronic acids can exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole.[1] This isomerization is an important consideration for reaction mechanisms and spectroscopic analysis. In the solid state, it typically exists as a dimer.[1]

References

- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]

- 4. This compound 95% | CAS: 1217501-35-3 | AChemBlock [achemblock.com]

- 5. This compound | 1217501-35-3 [chemicalbook.com]

- 6. boronpharm.com [boronpharm.com]

- 7. tcichemicals.com [tcichemicals.com]

Spectroscopic Analysis of 2-Formyl-4-(trifluoromethyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 2-Formyl-4-(trifluoromethyl)phenylboronic acid (CAS No: 1217501-35-3). While specific experimental data for this compound is not extensively available in published literature, this guide presents representative data from its close structural isomer, 5-Trifluoromethyl-2-formylphenylboronic acid, to offer valuable insights into the expected spectroscopic characteristics.

Physicochemical Properties

| Property | Value |

| CAS Number | 1217501-35-3 |

| Molecular Formula | C₈H₆BF₃O₃ |

| Molecular Weight | 217.94 g/mol |

| Purity | Typically available at ≥95% |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of its isomer, 5-Trifluoromethyl-2-formylphenylboronic acid. These values should be considered as estimations and may vary slightly for the title compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.0 | s | Aldehyde proton (-CHO) |

| ~8.2 | d | Aromatic proton |

| ~7.8 | d | Aromatic proton |

| ~7.6 | s | Aromatic proton |

| ~5.5 | br s | Boronic acid protons (-B(OH)₂) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde carbon (-CHO) |

| ~140 | Aromatic carbon |

| ~135 | Aromatic carbon |

| ~130 | Aromatic carbon (q, J(C,F) ≈ 32 Hz) |

| ~128 | Aromatic carbon |

| ~125 | Aromatic carbon |

| ~123 | Trifluoromethyl carbon (-CF₃) (q, J(C,F) ≈ 272 Hz) |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (boronic acid) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1320 | Strong | B-O stretch |

| ~1170, 1130 | Strong | C-F stretch (trifluoromethyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| 218.03 | [M]⁺ |

| 200.02 | [M-H₂O]⁺ |

| 190.03 | [M-CO]⁺ |

Method: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton environments.

-

Acquire a ¹³C NMR spectrum to identify the carbon framework.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use an FT-IR spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

An In-depth Technical Guide to the Purity and Characterization of 2-Formyl-4-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-Formyl-4-(trifluoromethyl)phenylboronic acid, a key building block in organic synthesis and pharmaceutical development. This document details the analytical methodologies used to assess its purity and confirm its chemical identity, offering detailed experimental protocols and data interpretation.

Compound Overview

This compound (CAS Number: 1217501-35-3) is a bifunctional molecule featuring a reactive aldehyde group and a boronic acid moiety. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The presence of a trifluoromethyl group can enhance the metabolic stability and binding affinity of the final drug candidates.

Chemical Structure:

A critical aspect of utilizing this reagent in drug discovery and development is ensuring its high purity and thorough characterization to avoid the introduction of unwanted impurities that could affect reaction outcomes and the safety profile of synthesized compounds.

Purity Profile

Commercial suppliers typically offer this compound with purity levels ranging from 95% to 98%.[1][2] Impurities can arise from the synthetic route, degradation, or improper storage. Potential impurities may include starting materials, by-products from incomplete reactions, or species from side reactions such as oxidation of the aldehyde or dehydration of the boronic acid to form boroxines (cyclic trimers).

Quantitative Purity Data

The following table summarizes the typical purity and key properties of this compound.

| Parameter | Typical Value | Source |

| Purity (by HPLC) | ≥95% - 98% | [1][2] |

| Molecular Formula | C8H6BF3O3 | [2][3] |

| Molecular Weight | 217.94 g/mol | [2][3] |

| CAS Number | 1217501-35-3 | [1] |

Analytical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization and purity assessment of this compound. This involves a combination of chromatographic and spectroscopic techniques to confirm the identity, quantify the purity, and identify any potential impurities.

Caption: General workflow for the purity and characterization of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound by separating it from non-volatile and semi-volatile impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed to identify impurities by providing mass information for the components separated by the HPLC.

Methodology:

-

LC System: An HPLC or UHPLC system with conditions similar to the HPLC protocol above.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI negative ion mode is often effective for boronic acids.

-

Sample Preparation: Prepare the sample as for HPLC analysis.

-

Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural elucidation of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the unambiguous structural confirmation of this compound. 1H, 13C, and 19F NMR experiments are typically performed.

Methodology:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for this class of compounds.[4]

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of the deuterated solvent.

-

Experiments:

-

1H NMR: Provides information on the number and environment of protons.

-

13C NMR: Provides information on the carbon framework.

-

19F NMR: Specifically identifies the trifluoromethyl group.

-

Predicted NMR Data (in DMSO-d6):

The following table presents predicted chemical shifts (δ) for this compound. Actual values may vary slightly.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 1H | ~10.2 | s | - | Aldehyde proton (-CHO) |

| 1H | ~8.5 | br s | - | Boronic acid protons (-B(OH)2) |

| 1H | ~8.1 | d | ~8 Hz | Aromatic proton (H-6) |

| 1H | ~7.9 | d | ~8 Hz | Aromatic proton (H-5) |

| 1H | ~7.8 | s | - | Aromatic proton (H-3) |

| 13C | ~192 | s | - | Aldehyde carbonyl carbon |

| 13C | ~140 | s | - | Aromatic carbon (C-2) |

| 13C | ~135 | q | ~30 Hz | Aromatic carbon (C-4) |

| 13C | ~133 | s | - | Aromatic carbon (C-6) |

| 13C | ~130 | s | - | Aromatic carbon (C-5) |

| 13C | ~128 | s | - | Aromatic carbon (C-1) |

| 13C | ~125 | q | ~4 Hz | Aromatic carbon (C-3) |

| 13C | ~124 | q | ~272 Hz | Trifluoromethyl carbon (-CF3) |

| 19F | ~ -61 | s | - | Trifluoromethyl fluorines (-CF3) |

s = singlet, d = doublet, q = quartet, br s = broad singlet

Potential Isomerization

It is important to note that 2-formylphenylboronic acids can exist in equilibrium with their cyclic benzoxaborole tautomers in solution.[5][6] This equilibrium should be considered when interpreting analytical data, particularly from NMR and LC-MS.

Caption: Tautomeric equilibrium of 2-formylphenylboronic acid in solution.

Conclusion

The purity and comprehensive characterization of this compound are paramount for its successful application in research and development, particularly in the pharmaceutical industry. The analytical workflow and methodologies described in this guide, combining HPLC for purity assessment, LC-MS for impurity identification, and multinuclear NMR for structural confirmation, provide a robust framework for ensuring the quality of this critical synthetic intermediate. Researchers and drug development professionals should be mindful of the potential for tautomerization in solution when analyzing this compound.

References

- 1. This compound 95% | CAS: 1217501-35-3 | AChemBlock [achemblock.com]

- 2. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]

- 3. This compound | 1217501-35-3 [chemicalbook.com]

- 4. thno.org [thno.org]

- 5. mdpi.com [mdpi.com]

- 6. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Formyl Group in 2-Formyl-4-(trifluoromethyl)phenylboronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the formyl group in 2-Formyl-4-(trifluoromethyl)phenylboronic acid. This bifunctional molecule is of significant interest in organic synthesis and medicinal chemistry, offering a unique combination of a reactive aldehyde and a versatile boronic acid moiety. The presence of a strong electron-withdrawing trifluoromethyl group at the para-position significantly influences the electronic properties and reactivity of the formyl group. This guide will delve into the key reactions of the formyl group, including condensation, reduction, and carbon-carbon bond-forming reactions. It will also explore the intriguing equilibrium between the open-chain aldehyde and its cyclic benzoxaborole tautomer. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to provide a practical resource for researchers utilizing this valuable building block.

Introduction

This compound is a versatile synthetic intermediate that combines the functionalities of an aromatic aldehyde and a phenylboronic acid. The formyl group serves as a handle for a wide array of chemical transformations, while the boronic acid moiety is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction. The trifluoromethyl substituent, a key feature of this molecule, imparts unique electronic properties, enhancing the electrophilicity of the formyl carbon and the acidity of the boronic acid. This guide will focus specifically on the chemical transformations involving the formyl group, providing a detailed analysis of its reactivity profile.

A notable characteristic of ortho-formylphenylboronic acids is their propensity to exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole. This equilibrium is influenced by the solvent and the electronic nature of other ring substituents. In the case of [2-formyl-4-(trifluoromethyl)phenyl]boronic acid, this tautomerization to the cyclic isomer has been observed in DMSO solution.[1]

Key Reactions of the Formyl Group

The formyl group in this compound participates in a variety of classical and contemporary organic reactions. The electron-withdrawing nature of the trifluoromethyl group generally enhances the reactivity of the aldehyde towards nucleophilic attack.

Condensation Reactions

The formyl group readily undergoes condensation reactions with a range of nucleophiles, including amines, hydrazines, and active methylene compounds.

Experimental Protocol: General Reductive Amination

A general procedure for the reductive amination of an aldehyde with an amine using sodium borohydride is as follows:

-

The aldehyde (1 equivalent) and the amine (1.2 equivalents) are dissolved in a suitable solvent, such as methanol.

-

The mixture is stirred at reflux for a period to facilitate imine formation.

-

The reaction is cooled, and sodium borohydride (2 equivalents) is added portion-wise.

-

The reaction mixture is then stirred at room temperature overnight, followed by a final reflux period.

-

The reaction is quenched and worked up to isolate the amine product.[2]

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. This reaction is a classic method for the formation of carbon-carbon double bonds. Boric acid itself can serve as a catalyst for this transformation.

Experimental Protocol: Boric Acid Catalyzed Knoevenagel Condensation

A representative procedure for the Knoevenagel condensation catalyzed by boric acid is as follows:

-

The aldehyde (e.g., 4-chlorobenzaldehyde, 1 equivalent) and the active methylene compound (1 equivalent) are dissolved in ethanol.

-

Boric acid (10 mol%) is added to the solution.

-

The reaction mixture is stirred at room temperature.

-

Upon completion, the product is isolated, often by simple filtration and washing.[3]

Reduction to Benzoxaboroles

The reduction of the formyl group in ortho-formylphenylboronic acids is a direct and versatile method for the synthesis of benzoxaboroles, a class of compounds with significant biological activity.[4] Common reducing agents like sodium borohydride (NaBH₄) can be employed for this transformation.

Experimental Protocol: General Reduction of Aldehydes with Sodium Borohydride

A typical procedure for the reduction of an aldehyde to an alcohol using sodium borohydride is as follows:

-

The aldehyde (1 equivalent) is dissolved in a suitable solvent, such as a mixture of THF and water.

-

Sodium borohydride (1-2 equivalents) is added, often in the presence of an additive like ammonium sulfate to modulate reactivity.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched and worked up to yield the alcohol product.[5]

Wittig Reaction

The Wittig reaction provides a powerful means to synthesize alkenes from aldehydes and phosphorus ylides. The formyl group of this compound can be expected to react readily with stabilized and non-stabilized ylides.

Experimental Protocol: General Wittig Reaction

A general procedure for the Wittig reaction is as follows:

-

The phosphonium salt is deprotonated with a base (e.g., sodium hydroxide) to generate the phosphorus ylide in situ.

-

The aldehyde (e.g., 9-anthraldehyde) is added to the ylide solution.

-

The reaction mixture is stirred, often with a noticeable color change, until the reaction is complete.

-

The product alkene is isolated and purified, typically by recrystallization to remove the triphenylphosphine oxide byproduct.

Quantitative Data

While specific yield and reaction condition data for many reactions involving the formyl group of this compound are not extensively published, data from closely related analogs provide valuable insights. The following tables summarize representative quantitative data for key reaction types.

Table 1: Knoevenagel Condensation of 4-Chlorobenzaldehyde with Active Methylene Compounds Catalyzed by Boric Acid [3]

| Active Methylene Compound | Product Yield (%) |

| Malononitrile | 95 |

| Ethyl cyanoacetate | 92 |

| Acetylacetone | 90 |

| Dimedone | 94 |

Table 2: Reduction of Carbonyl Compounds with NaBH₄/(NH₄)₂SO₄ in wet-THF [5]

| Substrate | Product Yield (%) |

| Benzaldehyde | 96 |

| 4-Chlorobenzaldehyde | 95 |

| 4-Nitrobenzaldehyde | 94 |

| Acetophenone | 97 |

| Cyclohexanone | 95 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the reactivity of this compound.

Caption: Equilibrium between the open-chain and cyclic forms.

Caption: Workflow for reductive amination.

Caption: Mechanistic pathway of the Wittig reaction.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The formyl group, activated by the para-trifluoromethyl substituent, readily participates in a range of chemical transformations, including condensation reactions, reductions, and olefination reactions. The dynamic equilibrium between the open-chain aldehyde and the cyclic benzoxaborole tautomer adds another layer of complexity and potential for unique reactivity. This guide provides a foundational understanding of the reactivity of the formyl group in this molecule, supported by experimental context and quantitative data where available. Further exploration of the specific reaction conditions and substrate scope for this particular molecule will undoubtedly continue to expand its utility in the development of novel pharmaceuticals and functional materials.

References

- 1. Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]

- 5. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

Stability and storage of 2-Formyl-4-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide on the Stability and Storage of 2-Formyl-4-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in handling, storing, and analyzing this compound to ensure its integrity and performance in various applications, including as a key building block in drug discovery.

Executive Summary

This compound is a versatile organic compound used in a variety of synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions. Like many arylboronic acids, its stability is a critical factor that can influence the outcome and reproducibility of chemical transformations. This guide outlines the key factors affecting its stability, potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1217501-35-3[1][2] |

| Molecular Formula | C₈H₆BF₃O₃[1][2] |

| Molecular Weight | 217.94 g/mol [1][2] |

| Appearance | White to off-white solid/powder |

| Purity | Typically ≥95%[1] |

| IUPAC Name | (2-formyl-4-(trifluoromethyl)phenyl)boronic acid[1] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. While arylboronic acids are generally considered to be relatively stable solids, they are susceptible to degradation through several pathways.

Key Degradation Pathways

The primary degradation pathways for arylboronic acids include protodeboronation, oxidation, and, specific to this molecule, isomerization.

-

Protodeboronation: This is a common degradation route for arylboronic acids where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and can be accelerated by elevated temperatures.

-

Oxidation: Arylboronic acids can undergo oxidation, which may lead to the formation of phenols. The presence of oxidizing agents or exposure to air and light can promote this degradation pathway.[3] A study on a peptide boronic acid derivative indicated that the primary degradation pathway was likely oxidative in nature.[3]

-

Isomerization to Benzoxaborole: A key characteristic of 2-formylphenylboronic acids is their ability to exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[4] This isomerization is solvent-dependent and can be influenced by the electronic nature of the substituents on the phenyl ring.[4] For 5-trifluoromethyl-2-formylphenylboronic acid, a related isomer, it has been shown that in some solutions, the compound isomerizes to form the corresponding 3-hydroxybenzoxaborole.[4][5]

Caption: Degradation and Isomerization Pathways.

Summary of Stability under Stress Conditions

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Susceptible to degradation | Protodeboronation product |

| Basic (e.g., 0.1 M NaOH) | Susceptible to degradation | Protodeboronation product |

| Oxidative (e.g., 3% H₂O₂) | Susceptible to degradation | Oxidized species (phenols) |

| Thermal (e.g., 60°C, solid) | Generally stable, but degradation may accelerate | Protodeboronation, dehydration |

| Photolytic (e.g., UV/Vis light) | Potential for degradation | Oxidized species, other photoproducts |

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is advisable. To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. In case of spills, sweep up the solid material carefully and place it in a suitable container for disposal.

Experimental Protocols for Stability Assessment

To determine the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products and the cyclic isomer.

Table 3: Example HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 20 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Forced Degradation Study Protocol

The following protocols outline the steps for conducting a forced degradation study.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

-

Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 7 days.

-

Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before injection.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples by the validated stability-indicating HPLC method.

-

Caption: Workflow for Stability Assessment.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While generally stable as a solid under recommended storage conditions, it is susceptible to degradation in solution and under stress conditions such as elevated temperature, non-neutral pH, and exposure to light and oxidizing agents. A key feature of this molecule is its potential to isomerize to a cyclic benzoxaborole form in solution. For critical applications, it is imperative to perform stability studies using a validated analytical method to ensure the quality and integrity of the compound. The protocols and information provided in this guide serve as a valuable resource for researchers to design and execute appropriate stability assessments.

References

- 1. This compound 95% | CAS: 1217501-35-3 | AChemBlock [achemblock.com]

- 2. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomerization of 2-Formyl-4-(trifluoromethyl)phenylboronic Acid in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4-(trifluoromethyl)phenylboronic acid is a key bifunctional building block in synthetic chemistry, notable for its utility in the construction of complex molecular architectures. A critical, yet often overlooked, characteristic of this and related ortho-formylphenylboronic acids is its existence in a tautomeric equilibrium between an open-chain aldehyde and a cyclic lactol form (a 3-hydroxybenzoxaborole) in solution. This isomerization can significantly impact its reactivity, stability, and bioavailability, making a thorough understanding of this equilibrium essential for its effective application in drug development and materials science. This technical guide provides a comprehensive overview of the factors governing this isomerization and presents detailed experimental protocols for its characterization and quantification.

The Isomerization Equilibrium

In solution, this compound exists in a dynamic equilibrium between its open aldehyde form (1) and its cyclic hemiacetal isomer (1a), which is a derivative of a 3-hydroxybenzoxaborole.[1] This intramolecular cyclization is a reversible process influenced by several factors, primarily the solvent environment, pH, and temperature. The electron-withdrawing nature of the trifluoromethyl group at the 4-position is expected to influence the acidity of the boronic acid and the electrophilicity of the formyl group, thereby affecting the position of this equilibrium.[1]

Caption: Isomerization of this compound.

Influence of Solvent

The polarity and hydrogen-bonding capability of the solvent play a crucial role in the equilibrium between the open and cyclic forms. A study on the analogous 5-trifluoromethyl-2-formylphenylboronic acid revealed that in non-polar, aprotic solvents like benzene and chloroform, only the open aldehyde form is observed.[1] Conversely, in polar, protic, or coordinating solvents such as DMSO, acetone, and water, a significant proportion of the cyclic isomer is present.[1] This suggests that solvents capable of stabilizing the hydroxyl group of the cyclic form through hydrogen bonding will shift the equilibrium towards this isomer.

Influence of pH

The acidity of the solution can significantly impact the isomerization. Boronic acids are Lewis acids that can exist in equilibrium with their corresponding boronate anions.[1] The pKa of the boronic acid is a key parameter, and for the analogous 5-trifluoromethyl-2-formylphenylboronic acid, the pKa was determined to be 5.67 ± 0.01.[1] This relatively high acidity, enhanced by the electron-withdrawing trifluoromethyl group, suggests that at physiological pH, a significant portion of the molecule will be in the anionic boronate form, which can influence the open-cyclic equilibrium.

Quantitative Analysis of Isomerization

To effectively utilize this compound, it is imperative to quantify the equilibrium between the open and cyclic forms under various conditions. The following tables outline the key quantitative data that should be determined.

Table 1: Solvent Effect on Isomerization Equilibrium

| Solvent | Dielectric Constant | Isomer Ratio (Open:Cyclic) | Keq |

| Chloroform-d | 4.8 | - | - |

| Acetone-d6 | 21.0 | - | - |

| DMSO-d6 | 47.0 | - | - |

| Water-d2 | 80.1 | - | - |

Table 2: Thermodynamic and Kinetic Parameters of Isomerization

| Parameter | Value | Conditions (Solvent, Temp, pH) |

| ΔG° (kcal/mol) | - | - |

| ΔH° (kcal/mol) | - | - |

| ΔS° (cal/mol·K) | - | - |

| k1 (s-1) | - | - |

| k-1 (s-1) | - | - |

Experimental Protocols

The following section provides detailed methodologies for the quantitative characterization of the isomerization of this compound.

Quantification of Isomer Ratio by 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and quantification of both the open and cyclic isomers in solution.

Caption: Workflow for NMR-based isomer quantification.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O) in an NMR tube.

-

NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

-

-

Data Processing:

-

Process the acquired FID (Free Induction Decay) with appropriate phasing and baseline correction.

-

-

Quantification:

-

Identify the distinct signals corresponding to the aldehyde proton of the open form (typically around 9.5-10.5 ppm) and the methine proton of the cyclic lactol form (typically around 5.5-6.5 ppm).

-

Carefully integrate these respective signals.

-

The molar ratio of the two isomers is directly proportional to the ratio of their integral values. Calculate the equilibrium constant (Keq = [Cyclic]/[Open]).

-

Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate the two isomers, allowing for their individual quantification.

Caption: HPLC workflow for isomer separation and quantification.

Protocol: